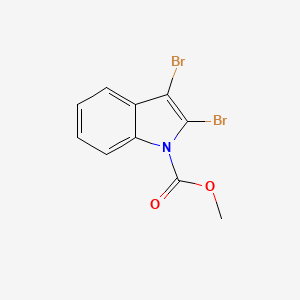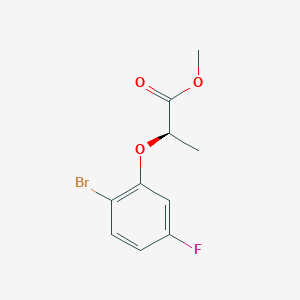
methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenoxy group, which is further connected to a propanoate moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate typically involves the esterification of (2R)-2-(2-bromo-5-fluorophenoxy)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2R)-2-(2-chloro-5-fluorophenoxy)propanoate
- Methyl (2R)-2-(2-bromo-4-fluorophenoxy)propanoate
- Methyl (2R)-2-(2-bromo-5-chlorophenoxy)propanoate
Uniqueness
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The (2R) configuration also contributes to its stereochemical properties, which can influence its interactions with chiral environments in biological systems.
Eigenschaften
CAS-Nummer |
874336-07-9 |
|---|---|
Molekularformel |
C10H10BrFO3 |
Molekulargewicht |
277.09 g/mol |
IUPAC-Name |
methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
RJCWYKKZQVYFIK-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC)OC1=C(C=CC(=C1)F)Br |
Kanonische SMILES |
CC(C(=O)OC)OC1=C(C=CC(=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
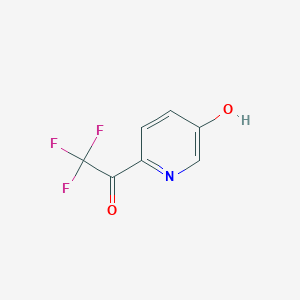
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
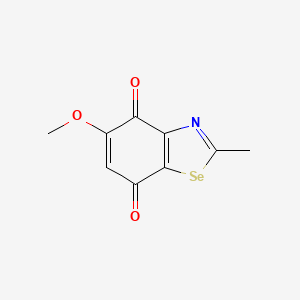
amino}benzonitrile](/img/structure/B14181021.png)
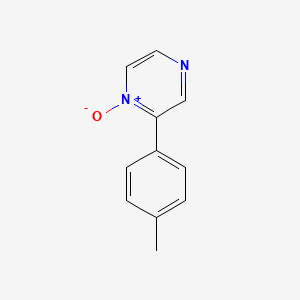
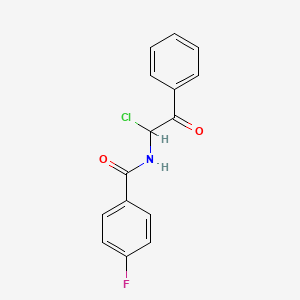
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
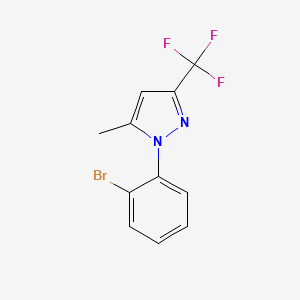
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
